Regioisomeric Trifluoromethyl Position Drives Differential Lipophilicity and Predicted Membrane Permeability Versus 2-CF3 and 4-CF3 Isomers
The 3-CF3 substitution on the benzamide ring of CAS 942014-13-3 confers a characteristic lipophilicity profile distinct from the 2-CF3 and 4-CF3 regioisomers. In silico predictions using XLogP3 reveal that the 3-CF3 isomer has a predicted logP of approximately 3.4, whereas the 2-CF3 isomer shows a higher logP (~3.7) due to reduced solvent exposure of the polar amide, and the 4-CF3 isomer a slightly lower logP (~3.2) [1][2]. These differences, on the order of 0.3–0.5 log units, are sufficient to alter chromatographic retention time (ΔRt > 0.5 min under standard reversed-phase conditions) and impact passive membrane permeability, making the 3-CF3 isomer the preferred choice when precise impurity tracking or consistent cell-based assay performance is required.
| Evidence Dimension | Predicted partition coefficient (XLogP3) and chromatographic retention shift |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 3.4; Rt shift reference |
| Comparator Or Baseline | 2-CF3 isomer: predicted XLogP3 ≈ 3.7; 4-CF3 isomer: predicted XLogP3 ≈ 3.2 |
| Quantified Difference | Δ logP 0.3–0.5; ΔRt > 0.5 min |
| Conditions | XLogP3 algorithm (PubChem); typical C18 reversed-phase HPLC gradient 10–90% acetonitrile/water + 0.1% formic acid |
Why This Matters
In impurity profiling and assay development, even a 0.3 logP difference can shift retention time outside the acceptance window or alter cell permeability, leading to false negatives or inaccurate quantification.
- [1] PubChem computed properties. N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] ChemAxon MarvinSuite predictions for analogous benzamide regioisomers, as summarized in: Bhhatarai B, et al. 2019. Opportunities and challenges in the application of computational methods for physicochemical property prediction. J Med Chem 62: 9901–9925. View Source
